Home > Products > Screening Compounds P93318 > 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one
2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one -

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one

Catalog Number: EVT-5657225
CAS Number:
Molecular Formula: C20H28N2O3
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

  • Compound Description: RS86 is a putative M1 agonist. It serves as a lead compound for developing new muscarinic agonists for treating dementia.
  • Relevance: RS86 shares the core 2,8-diazaspiro[4.5]decane structure with 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one. The key difference lies in the substituent at the 8-position. While RS86 has a simple methyl group, the target compound features a 4-phenoxybutanoyl group. This difference highlights the exploration of varying substituents at the 8-position for potentially influencing muscarinic activity.

3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a)

  • Compound Description: This compound exhibits affinity for cortical M1 receptors and reverses scopolamine-induced impairment of mouse passive avoidance tasks. It shows a better separation between antiamnesic doses and doses causing cholinergic side effects compared to RS86.
  • Relevance: This compound is structurally similar to 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one, belonging to the spirooxazolidine-2,4-dione class. Both compounds share the 8-azaspiro[4.5]decane skeleton, indicating this structure might be a useful template for designing new muscarinic agonists.

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17)

  • Compound Description: This compound was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton. It exhibits potent muscarinic activities in vitro and in vivo but lacks selectivity.
  • Relevance: Similar to 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one, this compound is part of a study exploring the 1-oxa-8-azaspiro[4.5]decane scaffold for developing M1 muscarinic agonists. The variations in substituents and their effects on activity highlight the structure-activity relationship studies surrounding this core structure.

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)

  • Compound Description: This compound displays preferential affinity for M1 receptors over M2 receptors and exhibits potent antiamnesic activity with a better separation from hypothermia-inducing activity compared to RS86. It acts as a partial agonist for M1 muscarinic receptors.
  • Relevance: This compound shares the 1-oxa-8-azaspiro[4.5]decane core with 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one. Both are part of a series exploring the structure-activity relationship of this scaffold for M1 muscarinic agonism, focusing on improving selectivity and reducing side effects.

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)

  • Compound Description: This compound exhibits preferential affinity for M1 receptors over M2 receptors, potent antiamnesic activity, and a better separation from hypothermia-inducing activity compared to RS86. It acts as a partial agonist for M1 muscarinic receptors. The (-)-isomer of this compound was selected for clinical studies due to its in vivo selectivity.
  • Relevance: This compound is another example within the 1-oxa-8-azaspiro[4.5]decane series studied alongside 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one. Modifications on the 3-position and the exploration of their impact on pharmacological activity highlight the depth of the structure-activity relationship investigations within this class of compounds.

8-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one derivatives

  • Compound Description: These are a series of compounds with varying substituents on the phenyl ring at the 3-position of the spirocycle. They were investigated for their tachykinin NK2 receptor antagonist activity.
  • Relevance: While possessing a different core structure, these compounds share the 8-[2-(aryl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one motif with 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one. This structural similarity highlights the importance of this motif in medicinal chemistry and its potential application in targeting various receptors.

8-{4,4-Bis(4-fluorophenyl)butyl}-3-1,1-dimethylethyl)-4-methylene-1-oxa-3,8-diazaspiro{4,5}decan-2-one (RGH-2716 or TDN-345)

  • Compound Description: RGH-2716 exhibits neuroprotective activity, potentially by blocking voltage-gated Na+ channels and preventing intracellular Ca2+ elevation. It is being developed as a potential memory-enhancing and neuroprotective agent.
  • Relevance: Although structurally distinct, RGH-2716 and 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one share the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core. This shared scaffold suggests a potential common thread in targeting the central nervous system and emphasizes the diverse pharmacological activities achievable through modifications of this core structure.

Properties

Product Name

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one

IUPAC Name

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C20H28N2O3/c1-2-21-16-20(15-19(21)24)10-12-22(13-11-20)18(23)9-6-14-25-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3

InChI Key

DKHCJDIPAZHBCF-UHFFFAOYSA-N

SMILES

CCN1CC2(CCN(CC2)C(=O)CCCOC3=CC=CC=C3)CC1=O

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)CCCOC3=CC=CC=C3)CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.